

5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

chemical properties

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Compound of Interest

Compound Name: 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid

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An In-depth Technical Guide to **5-(Difluoromethyl)-1H-pyrazole-3-carboxylic Acid**:
Properties, Synthesis, and Applications

Introduction

5-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS No: 681034-51-5) is a fluorinated heterocyclic compound that has emerged as a critical building block in modern chemical synthesis.^[1] Its unique structural features—a pyrazole core, a carboxylic acid handle, and an electron-withdrawing difluoromethyl group—confer a combination of chemical reactivity and physicochemical properties that are highly sought after, particularly in the agrochemical and pharmaceutical industries. The incorporation of fluorine atoms into active molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated synthons like this one invaluable.^[2]

This guide, intended for researchers, synthetic chemists, and drug development professionals, provides a comprehensive overview of the core chemical properties, established synthetic routes, reactivity profile, and key applications of **5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid**. The insights herein are grounded in established chemical principles and aim to facilitate its effective use in research and development pipelines.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a molecule are fundamental to its handling, reactivity, and biological interactions. The properties of **5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid** are summarized below.

Core Physicochemical Data

Property	Value	Source
CAS Number	681034-51-5	[1][3]
Molecular Formula	C ₅ H ₄ F ₂ N ₂ O ₂	[1][3]
Molecular Weight	162.09 g/mol	[1][3]
Physical Form	Solid	
Purity	Typically ≥97%	[3]
Storage	Inert atmosphere, room temperature, dry and sealed	[1]

Structural and Spectroscopic Elucidation

Confirming the identity and purity of **5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid** relies on standard spectroscopic techniques. The key is to recognize the characteristic signals originating from its unique combination of functional groups.

- ¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show three distinct signals. The proton on the pyrazole ring (C4-H) would appear as a singlet in the aromatic region. The proton of the difluoromethyl group (-CHF₂) will be a triplet due to coupling with the two adjacent fluorine atoms. The carboxylic acid proton (-COOH) will present as a broad singlet at the downfield end of the spectrum, typically above 10 ppm, a characteristic feature of carboxylic acid protons.[4]
- ¹³C NMR Spectroscopy:** The carbon spectrum provides confirmation of the carbon skeleton. The carbonyl carbon of the carboxylic acid is highly deshielded, appearing in the 160-180 ppm range.[5] The carbon of the difluoromethyl group will be visible as a triplet due to one-bond carbon-fluorine coupling (¹JCF), a definitive indicator of the -CF₂H moiety. The three carbons of the pyrazole ring will have distinct chemical shifts reflecting their electronic environment.

- **Infrared (IR) Spectroscopy:** IR spectroscopy is invaluable for identifying the functional groups. Key expected absorptions include a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm^{-1} , which often overlaps with C-H stretches.[5] A strong C=O stretching absorption for the carbonyl group will appear around 1700-1725 cm^{-1} . Additionally, N-H stretching from the pyrazole ring (around 3100-3200 cm^{-1}) and strong C-F stretching bands (typically 1000-1200 cm^{-1}) are anticipated.[6]
- **Mass Spectrometry:** The mass spectrum should display a molecular ion peak (M^+) corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of -OH ($M-17$) and -COOH ($M-45$).[5]

Synthesis and Manufacturing

The synthesis of pyrazole carboxylic acids, particularly those with fluorinated substituents, is a topic of significant industrial and academic interest.[7][8] While multiple routes exist, a common and logical approach involves a cyclocondensation reaction to form the pyrazole core, followed by hydrolysis.

Representative Synthetic Protocol: Cyclocondensation Route

A prevalent strategy for constructing the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid core, a close analogue, involves a Claisen condensation followed by cyclization and hydrolysis.[7][8] This general logic can be adapted for the target molecule.

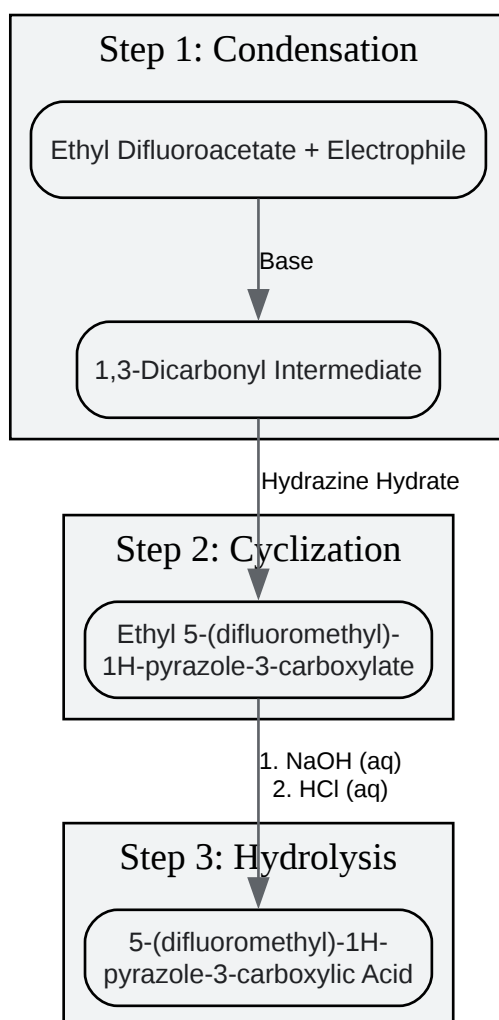
- **Step 1: Formation of a Diketoester Intermediate.** The synthesis typically begins with a difluoroacetyl precursor, such as ethyl difluoroacetate. This is reacted with a suitable three-carbon electrophile in a Claisen-type condensation to generate a 1,3-dicarbonyl intermediate.
- **Step 2: Cyclocondensation with Hydrazine.** The resulting diketoester is then reacted with hydrazine hydrate ($\text{H}_2\text{NNH}_2 \cdot \text{H}_2\text{O}$). The hydrazine acts as a dinucleophile, attacking the two carbonyl groups to form the five-membered pyrazole ring. This step is the core of the heterocyclic ring formation. The choice of unsubstituted hydrazine is critical for producing the 1H-pyrazole tautomer.

- Step 3: Saponification. The resulting ethyl 5-(difluoromethyl)-1H-pyrazole-3-carboxylate ester is hydrolyzed to the desired carboxylic acid. This is typically achieved under basic conditions using an aqueous solution of a strong base like sodium hydroxide (NaOH), followed by acidification with an acid such as hydrochloric acid (HCl) to protonate the carboxylate salt.

Causality Behind Experimental Choices:

- Base in Step 1: The Claisen condensation requires a base to deprotonate the α -carbon of the ester, generating the nucleophilic enolate necessary for the reaction to proceed.
- Hydrazine in Step 2: Hydrazine is the classic reagent for pyrazole synthesis from 1,3-dicarbonyl compounds due to its ability to act as a 1,2-dinucleophile, leading to a stable aromatic heterocyclic ring.
- Base and Acid in Step 3: Saponification is a robust and high-yielding method for ester hydrolysis. The final acidification step is essential to neutralize the reaction and isolate the free carboxylic acid, which is often a solid that can be purified by filtration or recrystallization.

Synthetic Workflow Diagram



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Caption: A representative synthetic workflow for **5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid**.

Chemical Reactivity

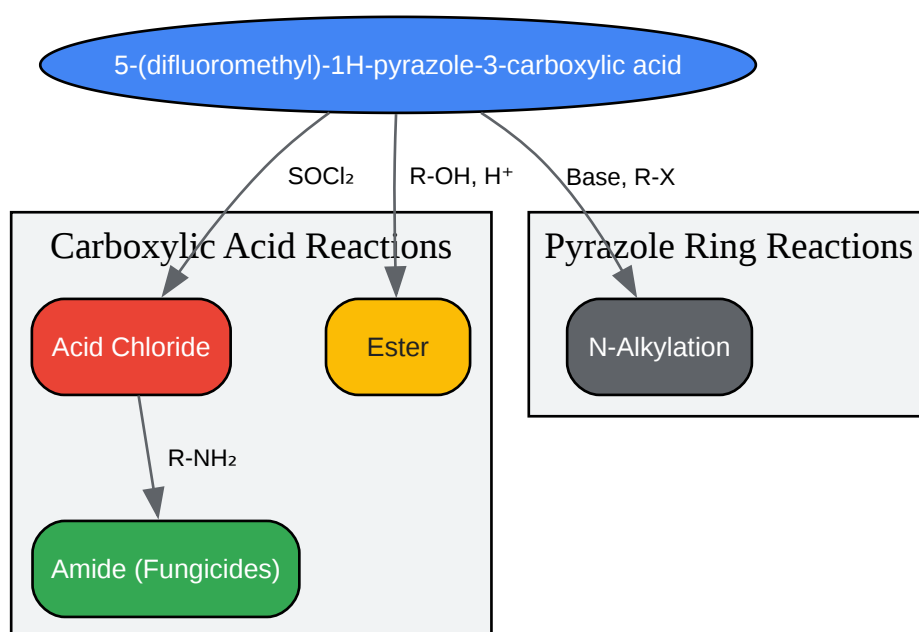
The reactivity of **5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid** is dictated by its three key components: the carboxylic acid, the pyrazole ring, and the difluoromethyl group.

- Carboxylic Acid Group: This is the primary site for derivatization.
 - Amide Formation: The most significant reaction is its conversion to amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an

acid chloride using thionyl chloride (SOCl_2) or oxalyl chloride.[9][10][11] This highly reactive intermediate readily couples with a wide range of amines to form pyrazole carboxamides, which are the basis for many modern fungicides.[12]

- Esterification: Standard Fischer esterification conditions (an alcohol with a catalytic amount of strong acid) can be used to form the corresponding esters.
- Pyrazole Ring:
 - Aromaticity and Tautomerism: The pyrazole ring is aromatic and possesses two nitrogen atoms. The unsubstituted N-H allows for tautomerism, where the proton can reside on either nitrogen.
 - N-Alkylation/Acylation: The N-H proton is acidic and can be removed by a base, allowing for alkylation or acylation at the nitrogen position to generate N-substituted pyrazole derivatives.
- Difluoromethyl Group ($-\text{CHF}_2$): This group is generally robust and non-reactive under standard synthetic conditions. Its primary role is electronic; as a strong electron-withdrawing group, it increases the acidity of the N-H proton of the pyrazole ring and influences the overall electronic properties of the molecule.

Reactivity Profile Diagram



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Caption: Key reaction sites on **5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid**.

Applications in Agrochemicals and Drug Discovery

The primary and most well-documented application of this molecule is as a pivotal intermediate in the synthesis of agricultural fungicides.[1]

- **Fungicide Synthesis:** Pyrazole carboxamides are a major class of fungicides that act by inhibiting the succinate dehydrogenase (SDHI) enzyme in the fungal respiratory chain. **5-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid** provides the "head" group for many of these active ingredients. By converting the carboxylic acid to an amide via coupling with various aniline derivatives, chemists can generate a library of compounds with a broad spectrum of activity against crop-destroying fungi.[7][12] The difluoromethyl group at the 5-position is crucial for high efficacy against key pathogens.
- **Medicinal Chemistry:** Beyond agrochemicals, the pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs.[13] The difluoromethyl group serves as a valuable bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and modulated acidity without significantly increasing steric bulk. Therefore, this acid is a highly attractive starting material for generating novel drug candidates targeting a range of diseases.

Safety and Handling

According to supplier safety data, **5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid** is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation.

- **Hazard Statements:** H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).
- **Precautionary Measures:** Standard laboratory personal protective equipment should be used, including safety glasses, gloves, and a lab coat. Handling should occur in a well-ventilated area.[14]

- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere at room temperature to prevent degradation.[1]

Conclusion

5-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid is more than just a chemical reagent; it is an enabling tool for innovation in applied chemistry. Its well-defined physicochemical properties, predictable reactivity, and established synthetic pathways make it a reliable and versatile building block. For researchers in agrochemical and pharmaceutical development, a thorough understanding of this molecule's characteristics is essential for leveraging its full potential in the creation of next-generation fungicides and novel therapeutic agents.

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